Fingolimod

Catalog No.
S528007
CAS No.
162359-55-9
M.F
C19H33NO2
M. Wt
307.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fingolimod

CAS Number

162359-55-9

Product Name

Fingolimod

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3

InChI Key

KKGQTZUTZRNORY-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Solubility

Soluble in DMSO

Synonyms

2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride, fingolimod, fingolimod hydrochloride, FTY 720, FTY-720, FTY720, Gilenia, gilenya

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Description

The exact mass of the compound Fingolimod is 307.2511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Sphingosine. It belongs to the ontological category of aminodiol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Immunosuppressants, Selective immunosuppressants -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. S1P receptors are found on various cell types, including immune cells. By modulating these receptors, fingolimod affects the movement and function of immune cells, particularly lymphocytes. In the context of MS, this translates to reduced migration of immune cells into the central nervous system (CNS), thereby dampening the inflammatory response that characterizes the disease [].

Efficacy in Reducing Relapses

Clinical trials have established fingolimod's effectiveness in reducing relapses in patients with RRMS. Two large phase III trials, FREEDOMS and TRANSFORMS, demonstrated a significant decrease in relapse rates compared to placebo and interferon-β1a, another commonly used treatment for MS [, ]. These findings highlight fingolimod's potential as a disease-modifying therapy for RRMS.

Impact on Magnetic Resonance Imaging (MRI)

MRI scans can detect lesions in the brain and spinal cord associated with MS activity. Research shows that fingolimod treatment reduces the development of new lesions and slows down the accumulation of brain atrophy, a marker of disease progression, as observed in MRI scans [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

307.2511

Boiling Point

479.5

LogP

5.5

Appearance

Solid powder

Melting Point

102-107

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3QN8BYN5QF

Drug Indication

Fingolimod is indicated for the treatment of patients aged 10 and above with relapsing forms of multiple sclerosis, which may include clinically isolated syndrome, relapsing-remitting disease, as well as active secondary progressive disease.[L12651] This drug is being studied for administration in patients infected with COVID-19 with a high risk for acute respiratory distress syndrome, or ARDS.[L12654] As of April 3 2020, this is currently not an approved indication and clinical trials are underway.[L12657]
Gilenya is indicated as single disease modifying therapy in highly active relapsing remitting multiple sclerosis for the following groups of adult patients and paediatric patients aged 10 years and older:Patients with highly active disease despite a full and adequate course of treatment with at least one disease modifying therapy (for exceptions and information about washout periods see sections 4.4 and 5.1).orPatients with rapidly evolving severe relapsing remitting multiple sclerosis defined by 2 or more disabling relapses in one year, and with 1 or more Gadolinium enhancing lesions on brain MRI or a significant increase in T2 lesion load as compared to a previous recent MRI.
Indicated as single disease modifying therapy in highly active relapsing remitting multiple sclerosis for the following groups of adult patients and paediatric patients aged 10 years and older:Patients with highly active disease despite a full and adequate course of treatment with at least one disease modifying therapyorPatients with rapidly evolving severe relapsing remitting multiple sclerosis defined by 2 or more disabling relapses in one year, and with 1 or more Gadolinium enhancing lesions on brain MRI or a significant increase in T2 lesion load as compared to a previous recent MRI.

Livertox Summary

Fingolimod is an orally available immunomodulatory drug used to treat relapsing multiple sclerosis. Fingolimod is associated with transient serum enzyme elevations during therapy, but has not been linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Multiple Sclerosis Agents

Pharmacology

In multiple sclerosis, fingolimod binds to sphingosine receptors, reducing its associated neuroinflammation.[L12651]In COVID-19, it may reduce lung inflammation and improve the clinical outcomes of patients with this disease.[L12654] Cardiovascular effects Fingolimod causes a transient reduction in heart rate and AV conduction during treatment initiation. It has the potential to prolong the QT interval.[L12654]
Fingolimod is an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).

MeSH Pharmacological Classification

Sphingosine 1 Phosphate Receptor Modulators

ATC Code

L04AA27
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA27 - Fingolimod

Mechanism of Action

Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous system.[A189321,A192744] S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system.[A189333] The active form of the drug, fingolimod phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors (1, 3, 4, and 5). It suppresses the exit of lymphocytes from lymph nodes, leading to a lower level of lymphocytes circulating in peripheral circulation. This reduces the inflammation that is associated with MS. The mechanism of action of fingolimod is not fully understood, but may be related to reduced lymphocyte circulation into the central nervous system.[A176474,L12651] Immune modulating treatment such as fingolimod is not typically employed for SARS-CoV-2 pneumonia. Despite this, with the tissue findings of pulmonary edema and hyaline membrane formation, the timely use of immune modulators such as fingolimod can be considered to prevent acute respiratory distress syndrome (ARDS) associated with COVID-19. [L12654]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Sphingolipid
S1PR1 [HSA:1901] [KO:K04288]

Other CAS

162359-55-9

Wikipedia

Fingolimod

Biological Half Life

The half-life of fingolimod and its active metabolite ranges from 6-9 days.

Use Classification

Human drugs -> Gilenya -> EMA Drug Category
Immunosuppressants -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human drugs -> Fingolimod Accord -> EMA Drug Category
Immunosuppressants, Selective immunosuppressants -> Human pharmacotherapeutic group
Human drugs -> Fingolimod Mylan -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Ward MD, Jones DE, Goldman MD. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis. Expert Opin Drug Saf. 2014 Jul;13(7):989-98. doi: 10.1517/14740338.2014.920820. Review. PubMed PMID: 24935480.
2: Derfuss T, Bergvall NK, Sfikas N, Tomic DL. Efficacy of fingolimod in patients with highly active relapsing-remitting multiple sclerosis. Curr Med Res Opin. 2015;31(9):1687-91. doi: 10.1185/03007995.2015.1067191. Epub 2015 Aug 20. PubMed PMID: 26121423.
3: Cruz VT, Fonseca J. Central effects of fingolimod. Rev Neurol. 2014 Aug 1;59(3):121-8. Review. English, Spanish. PubMed PMID: 25030072.
4: Fox E, Edwards K, Burch G, Wynn DR, LaGanke C, Crayton H, Hunter SF, Huffman C, Kim E, Pestreich L, McCague K, Barbato L; EPOC study investigators. Outcomes of switching directly to oral fingolimod from injectable therapies: Results of the randomized, open-label, multicenter, Evaluate Patient OutComes (EPOC) study in relapsing multiple sclerosis. Mult Scler Relat Disord. 2014 Sep;3(5):607-19. doi: 10.1016/j.msard.2014.06.005. Epub 2014 Jul 4. PubMed PMID: 26265273.
5: Hersh CM, Hara-Cleaver C, Rudick RA, Cohen JA, Bermel RA, Ontaneda D. Experience with fingolimod in clinical practice. Int J Neurosci. 2015;125(9):678-85. doi: 10.3109/00207454.2014.969839. Epub 2014 Oct 29. PubMed PMID: 25271798; PubMed Central PMCID: PMC4414718.
6: Camm J, Hla T, Bakshi R, Brinkmann V. Cardiac and vascular effects of fingolimod: mechanistic basis and clinical implications. Am Heart J. 2014 Nov;168(5):632-44. doi: 10.1016/j.ahj.2014.06.028. Epub 2014 Jul 11. Review. PubMed PMID: 25440790.
7: Karlsson G, Francis G, Koren G, Heining P, Zhang X, Cohen JA, Kappos L, Collins W. Pregnancy outcomes in the clinical development program of fingolimod in multiple sclerosis. Neurology. 2014 Feb 25;82(8):674-80. doi: 10.1212/WNL.0000000000000137. Epub 2014 Jan 24. PubMed PMID: 24463630; PubMed Central PMCID: PMC3945658.
8: Francis G, Kappos L, O'Connor P, Collins W, Tang D, Mercier F, Cohen JA. Temporal profile of lymphocyte counts and relationship with infections with fingolimod therapy. Mult Scler. 2014 Apr;20(4):471-80. doi: 10.1177/1352458513500551. Epub 2013 Aug 15. PubMed PMID: 23950550.
9: Sanford M. Fingolimod: a review of its use in relapsing-remitting multiple sclerosis. Drugs. 2014 Aug;74(12):1411-33. doi: 10.1007/s40265-014-0264-y. Review. PubMed PMID: 25063048.
10: Vanoli E, Pentimalli F, Botto G. Vagomimetic effects of fingolimod: physiology and clinical implications. CNS Neurosci Ther. 2014 Jun;20(6):496-502. doi: 10.1111/cns.12283. Review. PubMed PMID: 24836740; PubMed Central PMCID: PMC4204275.
11: Simula S, Laitinen T, Laitinen TM, Tarkiainen T, Hartikainen JE, Hartikainen P. Effects of Three Months Fingolimod Therapy on Heart Rate. J Neuroimmune Pharmacol. 2015 Dec;10(4):651-4. doi: 10.1007/s11481-015-9619-8. Epub 2015 Jun 20. PubMed PMID: 26092537.
12: Bermel RA, Hashmonay R, Meng X, Randhawa S, von Rosenstiel P, Sfikas N, Kantor D. Fingolimod first-dose effects in patients with relapsing multiple sclerosis concomitantly receiving selective serotonin-reuptake inhibitors. Mult Scler Relat Disord. 2015 May;4(3):273-80. doi: 10.1016/j.msard.2015.04.002. Epub 2015 Apr 13. PubMed PMID: 26008945.
13: Efstathopoulos P, Kourgiantaki A, Karali K, Sidiropoulou K, Margioris AN, Gravanis A, Charalampopoulos I. Fingolimod induces neurogenesis in adult mouse hippocampus and improves contextual fear memory. Transl Psychiatry. 2015 Nov 24;5:e685. doi: 10.1038/tp.2015.179. PubMed PMID: 26795749; PubMed Central PMCID: PMC5545691.
14: Ziemssen T, Kern R, Cornelissen C. The PANGAEA study design - a prospective, multicenter, non-interventional, long-term study on fingolimod for the treatment of multiple sclerosis in daily practice. BMC Neurol. 2015 Jun 18;15:93. doi: 10.1186/s12883-015-0342-0. PubMed PMID: 26084334; PubMed Central PMCID: PMC4472406.
15: DiMarco JP, O'Connor P, Cohen JA, Reder AT, Zhang-Auberson L, Tang D, Collins W, Kappos L. First-dose effects of fingolimod: Pooled safety data from three phase 3 studies. Mult Scler Relat Disord. 2014 Sep;3(5):629-38. doi: 10.1016/j.msard.2014.05.005. Epub 2014 Jun 17. PubMed PMID: 26265275.
16: David OJ, Pryce M, Meiser K, Picard F, Emotte C, Kobalava Z, Moiseev V, Schmouder R. Pharmacokinetics of fingolimod and metabolites in subjects with severe renal impairment: An open-label, single-dose, parallel-group study. Int J Clin Pharmacol Ther. 2015 Oct;53(10):847-54. doi: 10.5414/CP202356. PubMed PMID: 26308173.
17: Tanasescu R, Constantinescu CS. Pharmacokinetic evaluation of fingolimod for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2014 Apr;10(4):621-30. doi: 10.1517/17425255.2014.894019. Epub 2014 Mar 1. Review. PubMed PMID: 24579791.
18: Montalban X, Comi G, Antel J, O'Connor P, de Vera A, Cremer M, Sfikas N, von Rosenstiel P, Kappos L. Long-term results from a phase 2 extension study of fingolimod at high and approved dose in relapsing multiple sclerosis. J Neurol. 2015 Dec;262(12):2627-34. doi: 10.1007/s00415-015-7834-0. Epub 2015 Sep 4. PubMed PMID: 26338810.
19: Zhang J, Zhang ZG, Li Y, Ding X, Shang X, Lu M, Elias SB, Chopp M. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis. Neurobiol Dis. 2015 Apr;76:57-66. doi: 10.1016/j.nbd.2015.01.006. Epub 2015 Feb 11. PubMed PMID: 25680941.
20: Li YJ, Chang GQ, Liu Y, Gong Y, Yang C, Wood K, Shi FD, Fu Y, Yan Y. Fingolimod alters inflammatory mediators and vascular permeability in intracerebral hemorrhage. Neurosci Bull. 2015 Dec;31(6):755-62. doi: 10.1007/s12264-015-1532-2. Epub 2015 May 10. PubMed PMID: 25958190; PubMed Central PMCID: PMC5563722.

Explore Compound Types